molecular formula C14H21NO B7469005 2-(3-Methyl piperidino)-1-phenylethanol

2-(3-Methyl piperidino)-1-phenylethanol

Cat. No.: B7469005
M. Wt: 219.32 g/mol
InChI Key: SLZSDRMJALYSCC-UHFFFAOYSA-N
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Description

This compound features a 3-methyl piperidine moiety attached to the ethanol chain, distinguishing it from other derivatives. Piperidine substituents are known to influence lipophilicity, hydrogen-bonding capacity, and bioactivity, which may modulate its pharmacokinetic and pharmacodynamic profiles compared to simpler phenylethanol derivatives .

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-6-5-9-15(10-12)11-14(16)13-7-3-2-4-8-13/h2-4,7-8,12,14,16H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZSDRMJALYSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl piperidino)-1-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methyl piperidino)-1-phenylethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to pharmacologically active piperidine derivatives.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(3-Methyl piperidino)-1-phenylethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Phenylethanol Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of phenylethanol derivatives are highly dependent on substituent groups. Below is a comparative analysis based on available evidence:

Table 1: Key Properties of Phenylethanol Derivatives
>->
Compound Name Substituent(s) Key Properties/Activities References
1-Phenylethanol None (parent compound) - Antifungal: Inhibits Botrytis cinerea germ-tube growth (80% inhibition at 163.7 µM).
- Fragrance: Mild floral odor used in cosmetics.
- Abundant in tea flowers as free and glycosidically bound forms.
2-(3-Hydroxyphenyl)-ethanol 3-hydroxy group on phenyl ring - Promotes B. cinerea germ-tube growth (doubles length at 14.5 µM).
- Higher water solubility due to hydroxyl group.
2-(2-Hydroxyphenoxy)-1-phenylethanol 2-hydroxyphenoxy group on ethanol chain - Poor plasma protein binding (Fu <5%).<br>- CYP450 inhibition promiscuity (multiple isoforms).
2-(1H-Imidazol-1-yl)-1-phenylethanol Imidazole ring on ethanol chain - Potential medicinal chemistry applications (e.g., antifungal, enzyme inhibition).
- Higher molecular weight (188.23 g/mol) and possible metal coordination.
2-(3-Methyl piperidino)-1-phenylethanol (Inferred) 3-methyl piperidine on ethanol chain - Likely increased lipophilicity and blood-brain barrier penetration.
- Potential for stronger H-bonding or steric effects due to piperidine moiety.
N/A

Physicochemical and ADMET Properties

  • Hydrogen Bonding and Solubility: 1-Phenylethanol exhibits weak H-bonds compared to aliphatic alcohols (e.g., 3-methyl-2-butanol), while piperidine substituents could enhance polarity or steric hindrance . Glycosidically conjugated forms (e.g., 1-phenylethyl β-D-glucopyranoside) improve water solubility, a feature absent in the non-hydroxylated target compound .
  • Pharmacokinetics: 2-(2-Hydroxyphenoxy)-1-phenylethanol shows tight plasma protein binding (Fu <5%) and CYP450 inhibition, whereas piperidine analogs may exhibit altered clearance or distribution .

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